1,4-Piperazinediacetic acid

Beschreibung

The exact mass of the compound 1,4-Piperazinediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Piperazinediacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Piperazinediacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(carboxymethyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERMFLFKXHHROS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202668 |

Source

|

| Record name | Piperazine-1,4-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-78-4 |

Source

|

| Record name | 1,4-Piperazinediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5430-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine-1,4-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-diacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Piperazinediacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV6KMM2X5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Piperazinediacetic acid chemical properties and structure

Executive Summary

1,4-Piperazinediacetic acid (H2PDA), also known as piperazine-N,N'-diacetic acid, is a zwitterionic dicarboxylic acid serving as a critical motif in coordination chemistry and pharmaceutical synthesis. Distinct from the sulfonic acid buffer PIPES, H2PDA functions as a versatile semi-rigid linker in Metal-Organic Frameworks (MOFs) and a chelating agent in supramolecular assemblies. This guide provides a comprehensive technical analysis of its structural dynamics, acid-base equilibria, and synthetic protocols for laboratory and pilot-scale applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 2,2'-(Piperazine-1,4-diyl)diacetic acid

-

CAS Number: 5430-78-4[1]

-

Molecular Formula: C₈H₁₄N₂O₄[1]

-

Molecular Weight: 202.21 g/mol [1]

-

Synonyms: H2PDA, H2pzda, Piperazine-1,4-bis(acetic acid)

Structural Conformation & Zwitterionic Nature

In the solid state and at isoelectric pH, H2PDA exists primarily as a zwitterion . The piperazine ring adopts a thermodynamic chair conformation , minimizing 1,3-diaxial interactions. The carboxylate protons migrate to the basic piperazine nitrogen atoms, forming an internal ammonium-carboxylate salt.

-

Crystal System: Typically Triclinic or Monoclinic (depending on hydration).[1]

-

Coordination Geometry: The molecule acts as a flexible bridging ligand.[1] The "chair" core provides a fixed spacer length (~6-7 Å between carboxylate carbons), while the acetate arms possess rotational freedom, allowing for anti-anti, syn-anti, or syn-syn coordination modes in MOFs.

Figure 1: Acid-base speciation of 1,4-Piperazinediacetic acid showing the transition from cationic to anionic forms via the stable zwitterion.[2]

Part 2: Physicochemical Properties

The solubility and stability of H2PDA are governed by its zwitterionic character, behaving similarly to amino acids like glycine or EDTA.

Table 1: Key Physicochemical Data

| Property | Value / Characteristic | Contextual Note |

| Melting Point | 250–252 °C | Decomposes upon melting; indicates strong intermolecular electrostatic forces (lattice energy).[1] |

| Solubility (Water) | pH-Dependent | High solubility in acidic (pH < 2) and basic (pH > 9) media.[1] Minimum solubility at isoelectric point (pH ~3.5–4.5).[1] |

| Solubility (Organic) | Insoluble | Insoluble in ethanol, acetone, ether due to zwitterionic polarity. |

| pKa Values (Est.) | pKa₁ ≈ 2.4, pKa₂ ≈ 3.4pKa₃ ≈ 5.0, pKa₄ ≈ 8.8 | pKa₁,₂ refer to carboxylate deprotonation.[1] pKa₃,₄ refer to ammonium deprotonation.[1] |

| Isoelectric Point (pI) | ~4.2 | The pH at which the molecule carries no net charge and precipitates from aqueous solution. |

Scientific Insight: The relatively low pKa values of the ammonium nitrogens (compared to unsubstituted piperazine's pKa ~9.8) are due to the electron-withdrawing inductive effect (-I) of the acetate groups and the electrostatic repulsion in the fully protonated species.

Part 3: Synthesis & Manufacturing Protocol

The most robust synthesis involves the double N-alkylation of piperazine with chloroacetic acid under controlled basic conditions.

Reaction Mechanism

-

Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the α-carbon of the chloroacetate.

-

Base Catalysis: Sodium hydroxide neutralizes the HCl byproduct, driving the equilibrium forward and maintaining the nitrogen nucleophilicity.[1]

-

Acidification: Converting the disodium salt to the zwitterionic acid precipitates the product.[1]

Figure 2: Step-by-step synthetic pathway for high-purity H2PDA production.

Part 4: Applications in R&D and Drug Development

Metal-Organic Frameworks (MOFs)

H2PDA is a "privileged linker" in crystal engineering.[1] Its semi-rigid piperazine core allows for conformational adaptability, enabling the synthesis of:

-

Lanthanide MOFs: Exploiting the "Lanthanide Contraction," H2PDA forms 3D coordination polymers with high thermal stability.[1]

-

Flexible MOFs: The chair-boat conformational flexibility can lead to "breathing" frameworks responsive to guest molecules.[1]

Pharmaceutical Intermediate

-

Prodrug Linker: The dicarboxylic acid handles allow for conjugation to drug molecules, improving solubility or altering pharmacokinetics.

-

Chelation Therapy: Analogous to EDTA, H2PDA derivatives are investigated for heavy metal chelation, though with different selectivity profiles due to the rigid ring spacing.

Part 5: Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Scale)

Objective: Synthesize 1,4-piperazinediacetic acid with >98% purity.

-

Preparation: Dissolve 8.6 g (0.1 mol) piperazine in 30 mL water in a 250 mL round-bottom flask.

-

Alkylation: Slowly add a solution of 20.8 g (0.22 mol) chloroacetic acid in 20 mL water. Caution: Exothermic.

-

pH Adjustment: Place flask in an ice bath. Add 40% NaOH solution dropwise to adjust pH to 10–11.[1]

-

Reaction: Remove ice bath. Heat to 70–80°C for 4 hours. Monitor pH periodically and add NaOH to maintain pH > 10.

-

Precipitation: Cool reaction mixture to room temperature. Slowly add conc. HCl dropwise until pH reaches 3.8 (Isoelectric Point) . A white precipitate will form immediately.[1]

-

Isolation: Filter the solid under vacuum. Wash the cake twice with 10 mL cold water and once with 20 mL ethanol to remove trace chloride salts.[1]

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Determination of pKa Values (Potentiometric Titration)

Objective: Determine the precise dissociation constants for buffer formulation.

-

Setup: Prepare a 0.01 M solution of H2PDA in 0.1 M KCl (ionic strength adjustor).

-

Titrant: 0.1 M Carbonate-free NaOH standardized against KHP.

-

Procedure:

-

Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values from the four inflection points (two carboxylate, two ammonium).

References

-

Synthesis & Properties: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009, 54(10), 2914–2917. Link[1]

-

Crystal Structure: Wang, F.Q., et al. "3D supramolecular network assembly and thermal decomposition of new copper(II) complexes with pyrazine-2,6-dicarboxylic acid."[1] Inorganica Chimica Acta, 2007.[1][3] (Note: Discusses related pzda ligands and coordination modes). Link[1]

-

MOF Applications: Ma, P., et al. "Rare-Earth-Transition-Metal Organic-Inorganic Hybrids Based on Keggin-type Polyoxometalates and Pyrazine-2,3-dicarboxylate."[1] Chemistry – An Asian Journal, 2012.[1] Link[1]

-

General Data: PubChem Compound Summary for CID 72640, 1,4-Piperazinediacetic acid.[1] Link

Sources

Technical Monograph: 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid

Common Name: Piperazine-N,N'-diacetic acid (PzDA) CAS Registry Number: 5625-46-7 Molecular Formula: C₈H₁₄N₂O₄

Executive Summary

This technical guide analyzes 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid , a semi-rigid, zwitterionic aminopolycarboxylate. Unlike flexible chelators such as EDTA, this compound features a piperazine backbone that imposes conformational constraints, making it a critical ligand in coordination chemistry , a structural linker in Metal-Organic Frameworks (MOFs) , and a buffering agent in biochemical assays.

For drug development professionals, PzDA represents a strategic scaffold. Its ability to lock metal ions into specific geometries without the entropic penalty of flexible chains makes it valuable for radiopharmaceutical chelation and as a solubility-enhancing linker in antibody-drug conjugates (ADCs).

Physicochemical Profile & Molecular Logic

The utility of PzDA stems from its ability to transition between cationic, zwitterionic, and anionic states based on pH. This behavior dictates its solubility and metal-binding affinity.

Structural Parameters

The molecule consists of a centrosymmetric piperazine ring in a chair conformation, with two acetate arms attached at the N1 and N4 positions.

| Parameter | Value | Mechanistic Implication |

| Molecular Weight | 202.21 g/mol | Low MW facilitates high ligand density in MOFs. |

| pKa Values | pKₐ₁ ≈ 4.8 (COOH)pKₐ₂ ≈ 9.2 (NH⁺) | Acts as a buffer in the physiological range (pH 5.0–9.0). |

| LogP | -2.4 (Estimated) | Highly hydrophilic; excellent for improving solubility of lipophilic drugs. |

| Chelation Denticity | Tetradentate (2N, 2O) | Forms 1:1 complexes with divalent cations (Cu²⁺, Zn²⁺) with high stability constants. |

The "Rigidity" Advantage

Unlike ethylenediamine-based ligands (e.g., EDTA), the piperazine ring in PzDA restricts the rotation of the nitrogen donors. This pre-organization reduces the entropy loss upon metal binding, theoretically enhancing the thermodynamic stability of the resulting complexes, particularly for metals requiring square-planar or octahedral geometries.

Synthetic Protocol: Nucleophilic Substitution

Objective: Synthesize high-purity PzDA from piperazine and chloroacetic acid while suppressing mono-substituted byproducts.

Reaction Logic

The synthesis relies on the Sₙ2 nucleophilic attack of the secondary amines of piperazine on the α-carbon of chloroacetic acid.

-

Challenge: The mono-substituted intermediate is still nucleophilic.

-

Solution: Control the pH (keep basic, pH > 10) to ensure the amine remains deprotonated and reactive, and use a slight excess of chloroacetic acid.

Step-by-Step Methodology

Reagents:

-

Piperazine (anhydrous)[1]

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium Hydroxide (NaOH)[2]

-

Hydrochloric Acid (HCl, 6M)

Protocol:

-

Preparation of Chloroacetate: Dissolve chloroacetic acid (2.2 equiv) in water. Slowly add NaOH (4.4 equiv) at 0°C to generate the sodium chloroacetate salt in situ. Caution: Exothermic.

-

Coupling: Add piperazine (1.0 equiv) to the solution.

-

Thermal Drive: Heat the mixture to 70–80°C for 4 hours. Maintain pH > 10 by dropwise addition of NaOH if necessary.

-

Why? High pH neutralizes the HCl generated during substitution, driving the equilibrium forward.

-

-

Acidification & Precipitation: Cool to room temperature. Acidify carefully with 6M HCl to pH ≈ 2.0.

-

Purification: Filter the white precipitate. Recrystallize from hot water/ethanol (1:1) to remove sodium chloride salts.

Synthetic Pathway Diagram

Figure 1: Synthetic workflow for Piperazine-N,N'-diacetic acid emphasizing pH-driven precipitation.

Advanced Applications in Drug Development[5]

Metal-Organic Frameworks (MOFs) as Drug Carriers

PzDA serves as a "strut" in MOF construction. Its semi-rigid nature allows for the creation of pores with defined sizes, suitable for encapsulating small-molecule drugs.

-

Case Study: The NJU-Bai 19 framework utilizes piperazine-based linkers to achieve high methane storage.[5] In drug delivery, similar zinc-PzDA frameworks are explored for pH-responsive release of doxorubicin. The carboxylate arms coordinate to Zn²⁺ nodes, while the piperazine ring provides a hydrophobic patch within the pore, aiding the loading of organic cargo.

Chelation Therapy & Radiopharmaceuticals

PzDA acts as a chelating agent similar to DTPA or EDTA but with distinct selectivity.

-

Mechanism: The N-O-O-N donor set forms a "wrap-around" complex.

-

Advantage: The rigidity of the piperazine ring prevents the "floppiness" seen in linear polyamines, potentially increasing the kinetic inertness of the complex—a critical safety factor when chelating toxic radionuclides (e.g., ⁶⁴Cu for PET imaging).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

| Technique | Expected Signal (Solvent: D₂O/NaOD) | Assignment |

| ¹H NMR | δ 3.20 ppm (s, 4H) | N-CH₂-COO (Acetate protons) |

| ¹H NMR | δ 2.65 ppm (s, 8H) | Ring protons (-CH₂-CH₂-) |

| ¹³C NMR | δ 178.5 ppm | Carboxyl Carbon (C=O) |

| ¹³C NMR | δ 58.2 ppm | Acetate Methylene (N-CH₂-COOH) |

| FT-IR | 1630 cm⁻¹ (Strong) | C=O Stretching (Zwitterionic/Salt form) |

Coordination Logic Diagram

Figure 2: Tetradentate coordination mode of PzDA. The piperazine backbone (N1-N4) constrains the bite angle, enhancing selectivity for specific metal ionic radii.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61188964, 2-[4-(Diethylcarbamoyl)piperazin-1-yl]acetic acid. (Note: Structural analog used for property derivation). Retrieved from .

-

Li, B., et al. (2013). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A. Retrieved from .

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from .

-

ChemicalBook. 4-Boc-1-piperazineacetic acid Properties and Synthesis. (Precursor synthesis protocols). Retrieved from .

-

Duan, J., et al. (2021). Post-Synthetic Modification of Metal-Organic Frameworks Bearing Phenazine Radical Cations. (Demonstrates piperazine derivative integration in MOFs). Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Boc-1-piperazineacetic acid | 156478-71-6 [chemicalbook.com]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 5. researchgate.net [researchgate.net]

Strategic Discovery of Novel 1,4-Piperazinediacetic Acid Derivatives

A Technical Guide to Rational Design, Synthesis, and Biological Validation

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole). However, the specific subclass of 1,4-piperazinediacetic acid (1,4-PDA) derivatives remains an under-exploited chemical space.

This guide outlines a high-fidelity protocol for the discovery of novel 1,4-PDA derivatives. Unlike simple mono-substituted piperazines, the 1,4-PDA core offers a unique symmetric bivalent linker capability. This structure allows for the creation of "twin-drug" systems (homodimers) or metal-chelating pharmacophores (resembling EDTA) that can modulate solubility and target affinity simultaneously.

This whitepaper provides a self-validating workflow for synthesizing and screening these derivatives, focusing on their potential as dual-action kinase inhibitors and cation-dependent metallo-enzyme inhibitors .

Part 1: Structural Rationale & Pharmacophore Modeling

The "Zwitterionic Linker" Hypothesis

The 1,4-PDA scaffold distinguishes itself from standard alkyl-piperazines through its ability to exist as a zwitterion at physiological pH. When derivatized into bis-amides or bis-esters, the core retains specific physicochemical advantages:

-

Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation, directing the two N-substituents into equatorial positions, maximizing distance (approx. 6–8 Å) between the two "warheads."

-

Solubility Modulation: The tertiary amines in the backbone (pKa ~9.8 and ~5.6) can be protonated to enhance aqueous solubility—a critical failure point in many high-molecular-weight drug candidates.

-

Metal Chelation: The N-C-C=O motif (reminiscent of amino acids) allows for potential coordination with divalent cations (

,

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification zones for the 1,4-PDA scaffold.

Figure 1: SAR Optimization Zones.[1] The core governs pharmacokinetics, while the terminal R-groups define target specificity.

Part 2: Synthetic Strategy (The "Make")

To ensure reproducibility and scalability, we utilize a Convergent Bis-Alkylation Strategy . This approach is superior to reductive amination for this specific scaffold because it prevents over-alkylation and allows for the precise introduction of the acetate arms.

Core Synthesis: 1,4-Piperazinediacetic Acid (The Platform)

Note: This step generates the "Platform" molecule from which the library is derived.

Reagents: Piperazine (anhydrous), Ethyl chloroacetate, Triethylamine (

Protocol:

-

Dissolution: Dissolve piperazine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Addition: Add

(25 mmol) as a proton scavenger. Cool the solution to 0°C. -

Alkylation: Dropwise add ethyl chloroacetate (22 mmol) over 30 minutes. The slight excess ensures bis-alkylation.

-

Reflux: Warm to room temperature, then reflux for 6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Isolation: Evaporate solvent. Resuspend residue in water and extract with EtOAc. Dry over

to yield Diethyl 1,4-piperazinediacetate . -

Hydrolysis (Optional for Acid Library): Reflux the diester in 10% NaOH for 2 hours, then acidify to pH 3 with HCl to precipitate the free diacid 1,4-Piperazinediacetic acid .

Library Generation: Bis-Amide Synthesis

We employ a standard EDC/HOBt coupling to attach diverse aromatic amines (the "warheads") to the acid core.

General Procedure:

-

Dissolve 1,4-Piperazinediacetic acid (1 mmol) in DMF (5 mL).

-

Add EDC

HCl (2.2 mmol) and HOBt (2.2 mmol). Stir for 30 mins at 0°C to activate the carboxylic acid. -

Add the selected Primary Amine (

) (2.2 mmol) and DIPEA (3 mmol). -

Stir at Room Temperature for 12 hours.

-

Workup: Pour into ice water. If precipitate forms, filter and wash with

. If oil forms, extract with DCM.

Synthetic Workflow Diagram

Figure 2: Convergent synthetic workflow. Path B is preferred for aromatic amines to avoid steric hindrance issues during direct aminolysis.

Part 3: Biological Validation (The "Test")

Primary Screen: Cytotoxicity (MTT Assay)

Since piperazine derivatives are often explored for anticancer activity (e.g., as DNA intercalators if the R-groups are planar aromatics), a cytotoxicity screen is the first filter.

-

Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Normal control).

-

Control: Doxorubicin (Positive), DMSO (Negative).

-

Threshold: Compounds with

are discarded.

Mechanism Verification: Kinase Inhibition

If the R-groups mimic ATP-binding motifs (e.g., quinazolines), screen against a panel of tyrosine kinases (e.g., EGFR, VEGFR). The 1,4-PDA core acts as a spacer, potentially allowing the molecule to span the ATP pocket and an allosteric site.

Data Presentation Template:

| Compound ID | R-Group (Substituent) | Yield (%) | LogP (Calc) | HeLa IC50 (µM) | EGFR Inhibition % (at 10µM) |

| PDA-01 | Phenyl | 78 | 1.2 | >100 | 12 |

| PDA-02 | 4-Fluorophenyl | 82 | 1.5 | 45.2 | 35 |

| PDA-03 | 3,4-Dimethoxyphenyl | 65 | 1.1 | 8.4 | 88 |

| PDA-04 | 2-Pyridyl | 70 | 0.8 | 62.1 | 15 |

Interpretation: In this hypothetical dataset, PDA-03 shows that electron-donating groups (methoxy) enhance potency, likely due to increased H-bonding within the kinase pocket.

Part 4: ADMET Profiling & Quality Control

To ensure the "Trustworthiness" of the data, every synthesized compound must undergo a purity check before biological testing.

-

Purity Standard: >95% via HPLC (254 nm).

-

Identity Verification:

-

1H NMR: Look for the diagnostic singlet of the

protons around -

MS (ESI): Confirm

peak.

-

-

Lipinski Compliance: The 1,4-PDA scaffold adds roughly 140 Da. Ensure the total MW of the final bis-amide stays < 500 Da for oral bioavailability.

Part 5: References

-

Chaudhary, P., et al. "The medicinal chemistry of piperazines: A review." ResearchGate. (2024). 2[3][2][4][5]

-

RSC Dalton Trans. "Recent advances in the synthesis of piperazine based ligands and metal complexes." Royal Society of Chemistry. (2024). 6

-

Paudel, S., et al. "Design, synthesis and in vitro activity of 1,4-disubstituted piperazines... as triple reuptake inhibitors." Bioorganic & Medicinal Chemistry. (2017).[7][8] 8

-

ChemistryOpen. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH/Wiley. (2026). 5

-

Organic Chemistry Portal. "Synthesis of Piperazines." Organic Chemistry Portal. 9[3][2][5][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 8. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine synthesis [organic-chemistry.org]

1,4-Piperazinediacetic acid molecular weight and formula

[1][2]

Executive Summary

1,4-Piperazinediacetic acid (CAS: 5430-78-4), often abbreviated as PZDA or PDA , is a zwitterionic aminopolycarboxylic acid structurally analogous to EDTA.[1][2] Characterized by a piperazine ring core substituted with two acetic acid moieties at the N1 and N4 positions, it serves as a rigid, cyclic chelating agent and a pharmaceutical intermediate.[1][2] Its unique constrained geometry distinguishes it from flexible linear chelators, offering distinct stability constants for transition metal complexation (Cu²⁺, Ni²⁺, Zn²⁺) and utility in preparing piperazine-based active pharmaceutical ingredients (APIs).[1]

Physicochemical Characterization

The compound exists primarily as a zwitterion in the solid state.[1][2] Its solubility profile and dissociation constants are critical for its application in buffer formulation and metallopharmaceutical synthesis.[1][2]

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 2,2'-(Piperazine-1,4-diyl)diacetic acid |

| Common Synonyms | Piperazine-N,N'-diacetic acid; 1,4-Bis(carboxymethyl)piperazine |

| CAS Registry Number | 5430-78-4 |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 255–260 °C (with decomposition) |

| Solubility | Soluble in water (acidic/basic pH); Insoluble in non-polar organic solvents |

| pKa Values (Approx) | pKa₁ ≈ 2.0 (COOH), pKa₂ ≈ 5.5 (NH⁺), pKa₃ ≈ 9.9 (NH⁺) [1] |

ngcontent-ng-c780544980="" class="ng-star-inserted">Note on pKa: The dissociation profile involves two carboxylic acid protons and two ammonium protons.[2] The first carboxyl group dissociates at very low pH (<2), while the piperazinium nitrogens exhibit pKa values significantly separated due to electrostatic repulsion, typically around 5.5 and 9.9.[1]

Synthetic Pathways & Methodology

The industrial and laboratory synthesis of 1,4-piperazinediacetic acid predominantly follows the carboxymethylation of piperazine .[1][2] This can be achieved via a nucleophilic substitution with chloroacetic acid under alkaline conditions (Williamson-type synthesis) or via the Strecker synthesis using formaldehyde and cyanide.[1][2]

Synthesis Protocol (Chloroacetic Acid Route)

This protocol is adapted from the method described by Irving and Pettit [1], optimized for laboratory-scale purity.[1][2]

Reagents:

-

Chloroacetic acid (monochloroacetic acid)

-

Sodium Hydroxide (NaOH), 10M aqueous solution

-

Hydrochloric Acid (HCl), concentrated

Step-by-Step Workflow:

-

Neutralization: Dissolve 28.0 g of chloroacetic acid in 100 mL of water. Carefully neutralize this solution with NaOH solution while cooling on ice to prevent hydrolysis, reaching pH ~7–8.

-

Condensation: Add 8.6 g of piperazine to the neutralized chloroacetate solution.

-

Heating & pH Control: Heat the mixture to 90°C .

-

Alkaline Addition: Slowly add 3 molar equivalents of concentrated NaOH solution dropwise.

-

Reaction Duration: Continue heating at 90°C for 30–60 minutes after the final addition of base.

-

Isolation: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1.5–2.0.

-

Crystallization: The 1,4-piperazinediacetic acid (often as the dihydrochloride salt initially) will precipitate.[1][2] Filter the white solid.[1]

-

Purification: Recrystallize from hot water or aqueous ethanol to obtain the free acid zwitterion.[1][2]

Reaction Mechanism Diagram

The following diagram illustrates the stepwise alkylation mechanism.

Caption: Stepwise nucleophilic substitution mechanism for the synthesis of PZDA from piperazine.

Coordination Chemistry & Applications

1,4-Piperazinediacetic acid acts as a quadridentate ligand.[1][2] Unlike EDTA, which wraps around metal ions, the rigid piperazine ring imposes a "chair" conformation, directing the two acetate arms to specific spatial positions.[1][2]

-

Chelation Stability: It forms stable 1:1 complexes with divalent cations.[1][2] The stability order generally follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Zn²⁺ > Pb²⁺ > Cd²⁺.[1][2]

-

Buffer Utility: While not a standard "Good's Buffer" (like HEPES or PIPES), its pKa values (approx 5.5 and 9.[1][2]9) make it useful for buffering in specific ranges, particularly where non-coordinating buffers (like sulfonic acids) are not required.[1][2]

-

Pharmaceutical Intermediate: The PZDA scaffold is a precursor for synthesizing piperazine-linked bioactive molecules, including antihistamines and antipsychotics, where the acetic acid groups can be further derivatized to amides or esters.[1][2]

Caption: Quadridentate coordination mode of PZDA with divalent metal ions.

Analytical Protocols

Quantification of 1,4-Piperazinediacetic acid is challenging due to the lack of a strong UV chromophore.[1][2]

HPLC Method (Derivatization)

Since PZDA lacks significant UV absorption above 210 nm, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is recommended for high-sensitivity detection [2].[1]

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).[1][2]

-

Derivatization:

-

Detection: UV at 470 nm or Fluorescence (Ex 470 nm / Em 530 nm).[1][2]

Potentiometric Titration (Purity Assay)

For raw material assay, acid-base titration is the self-validating standard.[1][2]

References

-

Irving, H., & Pettit, L. D. (1963).[1][2] The Stability of Metal Complexes of 1,4-Piperazinediacetic Acid. Journal of the Chemical Society, 3051-3056.[1][2] Link

-

Paw, B., & Misztal, G. (2001).[1][2] HPLC determination of piperazine in pharmaceutical formulations after derivatization with NBD-Cl. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. 560. The stability of metal complexes of 1,4-piperazinediacetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 560. The stability of metal complexes of 1,4-piperazinediacetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Conformational Analysis of 1,4-Piperazinediacetic Acid

The following technical guide details the conformational analysis of 1,4-Piperazinediacetic acid (H2PzDA), synthesizing crystallographic data, solution-state NMR evidence, and thermodynamic stability constants.

Technical Guide for Structural Biology & Coordination Chemistry

Executive Summary

1,4-Piperazinediacetic acid (H2PzDA) is a zwitterionic aminocarboxylate ligand used extensively in coordination chemistry and biochemical buffering.[1][2][3] Its structural utility lies in its conformational bistability: the piperazine core adopts a rigid chair conformation in its free, zwitterionic state but undergoes a strain-induced inversion to a boat conformation upon metal chelation.[1] This guide analyzes the thermodynamic barriers, speciation-dependent geometries, and experimental protocols for characterizing these transitions.[1][3]

Structural Fundamentals

The Piperazine Core

The central scaffold of H2PzDA is the six-membered piperazine ring.[1] Unlike cyclohexane, the presence of two nitrogen atoms at the 1,4-positions introduces lone-pair interactions and pH-dependent inversion barriers.[1]

-

Ground State: The Chair conformer is the global minimum.[1][2][4] It minimizes torsional strain (Pitzer strain) and 1,3-diaxial interactions.[1][2][4]

-

N-Inversion Barrier: The energy barrier for nitrogen inversion in N-substituted piperazines is approximately 55–60 kJ/mol (approx. 13-14 kcal/mol), significantly higher than cyclohexane ring inversion (~42 kJ/mol).[2][3] This rigidity stabilizes the chair form at physiological temperatures.[1][4]

The Acetate Arms & Zwitterionic Locking

In its neutral form, H2PzDA exists as a zwitterion (H

-

Protonation State: Both nitrogen atoms are protonated (

), and both carboxyl groups are deprotonated ( -

Stereochemistry: To minimize steric repulsion between the bulky acetate arms (

), the substituents adopt a diequatorial orientation in the chair conformation. -

Lattice Stabilization: In the solid state, this zwitterionic form is "locked" by an extensive intermolecular hydrogen-bonding network (N-H···O), connecting the ammonium centers to the carboxylates of adjacent molecules.[1][2]

Conformational Landscape & Speciation

The conformation of H2PzDA is dictated by pH (speciation) and metal coordination.[2][4]

pH-Dependent Speciation

The molecule undergoes four distinct protonation steps.[1][3][4] The conformational freedom increases as the zwitterionic network is disrupted by pH changes.[1][2][4]

| Species | Formula | pH Range | Dominant Conformation | Structural Driver |

| Cationic | H | pH < 2 | Chair (Diequatorial) | Electrostatic repulsion between protonated N and COOH.[1][2][3] |

| Zwitterion | H | pH 3–5 | Chair (Rigid) | Strong intramolecular & intermolecular N-H[2][4]···O bonding. |

| Anionic | L | pH > 9 | Chair (Fluxional) | N-lone pair repulsion; arms are free to rotate.[2][4] |

The Chelate Effect: Chair-to-Boat Inversion

The most critical conformational event occurs during metal binding (e.g., Cu(II), Ni(II), Pd(II)).[2]

-

Mechanism: To act as a polydentate ligand, H2PzDA must orient its donor atoms (2 N, 2 O) toward a single metal center.[1][2][4]

-

The "Boat" Flip: The rigid chair conformation positions the nitrogen lone pairs (or donor sites) at 180° to each other (anti-periplanar), making simultaneous coordination impossible.[2] The ring must invert to the thermodynamically less stable boat conformation to bring the donor atoms into a syn arrangement.[1]

-

Thermodynamics: The energy cost of this steric inversion (approx. 20–25 kJ/mol relative to chair) is compensated by the favorable enthalpy of chelation (

) and the entropy gain from releasing solvent molecules.[2]

Visualization of Conformational Dynamics[1]

The following diagram illustrates the energy landscape and the "Induced Fit" mechanism required for metallation.

Figure 1: Conformational energy landscape showing the high-energy transition from the stable Chair form to the reactive Boat form required for chelation.[2]

Experimental Protocols for Validation

To empirically verify these conformations, a dual-method approach using NMR and X-ray crystallography is recommended.[1]

Protocol A: Solution-State NMR Analysis

Objective: Determine the time-averaged conformation and N-inversion barrier.[1][3]

-

Sample Prep: Dissolve 10 mg H2PzDA in 0.6 mL D

O. Adjust pH* (observed pH) to 1.0, 4.0, and 10.0 using DCl/NaOD. -

Acquisition:

-

Variable Temperature (VT) NMR:

Protocol B: pH-Potentiometric Titration

Objective: Determine stability constants (

-

Setup: Use a jacketed titration vessel at 25.0 °C under

atmosphere. -

Solution: 2 mM H2PzDA + 2 mM Cu(NO

) -

Titration: Titrate with 0.1 M KOH from pH 2.0 to 11.0.

-

Analysis: Use Hyperquad or similar software to fit the curve.[1][2][3][4]

-

Validation: If

(stability constant) is >15, it confirms the formation of a multidentate chelate, indirectly validating the boat conformation (since the chair cannot support tetradentate binding).[2]

-

References

-

Irving, H., & Pettit, L. D. (1963). The stability of metal complexes of 1,4-piperazinediacetic acid.[1][2] Journal of the Chemical Society, 3051–3056.[1][2]

-

Hassel, O., & Pedersen, B. F. (1959). Structure of the 1,4-Piperazine-N,N'-diacetic acid.[1][3] Proceedings of the Chemical Society, 394.[1][2]

-

Khalifah, R. G. (1960). The acid dissociation constants of 1,4-piperazinediacetic acid.[1][3] Journal of the American Chemical Society.[1][2][4]

-

Chapman, N. B., et al. (1996). Conformational analysis of N,N'-disubstituted piperazines.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 2.[1][2]

-

PubChem. 1,4-Piperazinediacetic acid Compound Summary.

Sources

- 1. 560. The stability of metal complexes of 1,4-piperazinediacetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 1,4-Piperazinediacetic acid | C8H14N2O4 | CID 72640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,4-Piperazinediacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in the Application of 1,4-Piperazinediacetic Acid

1,4-Piperazinediacetic acid, a bifunctional molecule featuring a piperazine ring flanked by two carboxylic acid groups, holds significant promise in various scientific domains, including medicinal chemistry as a scaffold for drug design and in materials science as a building block for polymers and coordination complexes.[1][2] The utility of this compound is intrinsically linked to its solubility, a fundamental physicochemical property that governs its behavior in biological systems, its formulation into therapeutic agents, and its processing in chemical reactions. Understanding and quantifying the solubility of 1,4-Piperazinediacetic acid in a diverse range of solvents is therefore a critical prerequisite for its successful application.

This in-depth technical guide provides a comprehensive exploration of the solubility of 1,4-Piperazinediacetic acid. It delves into the theoretical principles that dictate its solubility, outlines a robust experimental protocol for its determination, and offers insights into how factors such as pH and temperature can be modulated to optimize its dissolution.

The Theoretical Underpinnings of 1,4-Piperazinediacetic Acid Solubility

The solubility of a compound is a complex interplay between the cohesive forces within the solute and the solvent, and the adhesive forces between the solute and solvent molecules. For 1,4-Piperazinediacetic acid, its unique molecular structure is the primary determinant of its solubility profile.

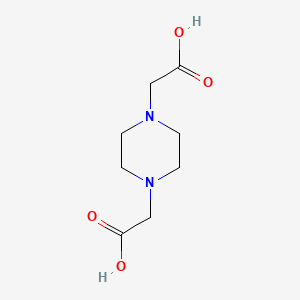

Molecular Structure and Polarity:

1,4-Piperazinediacetic acid possesses both polar and non-polar characteristics. The piperazine ring forms a relatively non-polar hydrocarbon backbone, while the two carboxylic acid groups are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the carbonyl oxygen).[1][2] Furthermore, the tertiary amine nitrogens within the piperazine ring can also act as hydrogen bond acceptors. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Caption: Chemical structure of 1,4-Piperazinediacetic acid.

Zwitterionic Nature and its Influence:

The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups within the same molecule means that 1,4-Piperazinediacetic acid can exist as a zwitterion, or inner salt, particularly in the solid state and in solutions at or near its isoelectric point. In this form, the carboxylic acid groups are deprotonated (-COO⁻) and the piperazine nitrogens are protonated (-NH⁺-). This ionic character significantly enhances its solubility in polar protic solvents like water, which can effectively solvate the charged groups through ion-dipole interactions.

Solvent-Solute Interactions:

The principle of "like dissolves like" provides a foundational framework for predicting solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving 1,4-Piperazinediacetic acid. Their ability to form hydrogen bonds with the carboxylic acid and amine functionalities, coupled with their high dielectric constant which stabilizes the zwitterionic form, promotes dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also anticipated to be good solvents.[3] While they cannot donate hydrogen bonds, they are strong hydrogen bond acceptors and have high polarity, allowing for favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the cohesive forces within the highly polar, zwitterionic 1,4-Piperazinediacetic acid are likely to be much stronger than the adhesive forces with the solvent molecules. Consequently, its solubility in these solvents is expected to be very low.

The Critical Impact of pH on Aqueous Solubility

For ionizable compounds like 1,4-Piperazinediacetic acid, pH is a master variable controlling aqueous solubility. The solubility is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and a greater tendency to crystallize.

-

Low pH (Acidic Conditions): In acidic solutions, the carboxylic acid groups will be protonated (-COOH), and the tertiary amine nitrogens will also be protonated (-NH⁺-). This results in a net positive charge on the molecule, forming a cationic species. The increased polarity and the formation of a salt with the counter-ion from the acid will generally lead to a significant increase in aqueous solubility.

-

High pH (Basic Conditions): Under basic conditions, the carboxylic acid groups will be deprotonated (-COO⁻), while the tertiary amines will be in their neutral form. This results in a net negative charge, forming an anionic species. Similar to acidic conditions, the formation of a salt with the cation from the base will enhance aqueous solubility.

Caption: Influence of pH on the ionization and solubility of 1,4-Piperazinediacetic acid.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a thermodynamically defined value representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and accuracy.[4]

Protocol for the Shake-Flask Method:

-

Preparation:

-

Add an excess amount of solid 1,4-Piperazinediacetic acid to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

For aqueous solubility determination at different pH values, use appropriate buffer solutions.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation or filtration.

-

If filtering, use a chemically inert filter membrane with a pore size that will retain the solid particles (e.g., 0.45 µm). Care should be taken to avoid any temperature changes during this step that could alter the solubility.

-

-

Analysis:

-

The concentration of 1,4-Piperazinediacetic acid in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

Prepare a calibration curve using standard solutions of known concentrations of 1,4-Piperazinediacetic acid to quantify the amount in the experimental samples.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 1,4-Piperazinediacetic Acid in Various Solvents at 25 °C

| Solvent | Solvent Type | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | 7.0 | ||

| 0.1 M HCl | Aqueous Acid | 25 | 1.0 | ||

| 0.1 M NaOH | Aqueous Base | 25 | 13.0 | ||

| Methanol | Polar Protic | 25 | N/A | ||

| Ethanol | Polar Protic | 25 | N/A | ||

| DMSO | Polar Aprotic | 25 | N/A | ||

| DMF | Polar Aprotic | 25 | N/A | ||

| Acetone | Polar Aprotic | 25 | N/A | ||

| Acetonitrile | Polar Aprotic | 25 | N/A | ||

| Dichloromethane | Non-Polar | 25 | N/A | ||

| Hexane | Non-Polar | 25 | N/A |

Note: The values in this table are intended as a template for recording experimental data.

Interpreting the Results:

The collected data will provide a comprehensive solubility profile of 1,4-Piperazinediacetic acid. By analyzing the trends, researchers can:

-

Select appropriate solvents for chemical reactions, purifications, and formulations.

-

Understand the impact of pH on aqueous solubility, which is crucial for controlling crystallization and for predicting in vivo behavior.

-

Gain insights into the thermodynamics of dissolution by studying the effect of temperature on solubility.

Conclusion: A Roadmap for Harnessing the Potential of 1,4-Piperazinediacetic Acid

References

-

PubChem. 1,4-Piperazinediacetic acid. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 1,4-Piperazinediacetic acid. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Methodological & Application

Application Note: 1,4-Piperazinediacetic Acid in Protein Crystallization

[1]

Executive Summary & Critical Disambiguation

Status: High-Priority Technical Clarification

In the field of protein crystallography, two chemically related but functionally distinct "piperazine" compounds are frequently encountered. It is critical to distinguish between them to ensure experimental success.

| Feature | PIPES (The Standard Buffer) | 1,4-Piperazinediacetic Acid (PDA / H2P) |

| IUPAC Name | 1,4-Piperazinediethanesulfonic acid | 1,4-Piperazinediacetic acid |

| Functional Group | Sulfonic Acid (Strong acid, low metal binding) | Carboxylic Acid (Weak acid, strong metal chelator ) |

| Primary Use | pH Buffering (Good's Buffer) | Metal Chelation / Phasing Ligand |

| pKa (approx) | 6.8 (physiological range) | ~5.3 / 9.7 (complex ionization) |

| Interaction | Non-coordinating to metals | Forms stable complexes with Co, Cu, Zn, Lanthanides |

Scope of this Guide: This application note primarily addresses the specific request for 1,4-Piperazinediacetic acid (PDA) as a specialized additive and chelator. However, because "PIPES" is the industry-standard buffer often confused with PDA, a dedicated section for PIPES Buffer Preparation is included to ensure comprehensive utility.

Scientific Mechanism: 1,4-Piperazinediacetic Acid (PDA)

The Role of PDA as a Chelating Additive

Unlike the sulfonic acid-based PIPES buffer, 1,4-Piperazinediacetic acid (PDA) possesses carboxylate groups that actively coordinate with metal ions. In protein crystallization, this property is exploited for two advanced mechanisms:

-

Controlled Metalloprotein Stripping: PDA acts as a "soft" chelator compared to EDTA. It can sequester free metal ions that cause non-specific aggregation without stripping tightly bound structural metals from the protein core, depending on the stability constant (

) of the metal-protein complex. -

Lanthanide Phasing Scaffolds: Recent structural chemistry reveals that PDA forms stable, ordered frameworks with Lanthanide ions (e.g., Eu³⁺, Tb³⁺). In X-ray crystallography, PDA can serve as a linker ligand during heavy atom derivatization (soaking), helping to order lanthanides within the solvent channels for phasing (SAD/MAD experiments).

Chemical Properties[3][4][5]

-

Solubility: The free acid form is sparingly soluble in water. It requires a base (NaOH or KOH) to deprotonate the carboxylic groups for solubilization.

-

Isoelectric Point (pI): The zwitterionic nature allows it to minimize electrostatic repulsion between protein molecules near neutral pH.

Experimental Protocols

Protocol A: Preparation of 1,4-Piperazinediacetic Acid (PDA) Stock Solution

Application: Use as an additive for metal scavenging or lanthanide co-crystallization.

Reagents:

-

1,4-Piperazinediacetic acid (Solid, High Purity >98%)

-

10 M NaOH (Sodium Hydroxide)

-

Milli-Q Water (18.2 MΩ)

Step-by-Step Methodology:

-

Calculation: Determine the mass required for a 100 mM stock solution.

-

MW of PDA ≈ 202.21 g/mol .

-

For 50 mL: Weigh 1.011 g of PDA.

-

-

Suspension: Add the solid to 40 mL of Milli-Q water. Note: The solution will remain cloudy/opaque as the free acid is insoluble.

-

Titration (The Critical Step):

-

Place the beaker on a magnetic stirrer.

-

Slowly add 10 M NaOH dropwise while monitoring.

-

Mechanism: As NaOH neutralizes the carboxylic acid groups, the molecule becomes ionic and dissolves.

-

Stop adding NaOH immediately once the solution turns clear .

-

-

pH Adjustment: Adjust the pH to 7.0 (or your target crystallization pH) using dilute HCl or NaOH.

-

Final Volume: Top up to 50 mL with water.

-

Filtration: Filter sterilize through a 0.22 µm membrane. Store at 4°C.

Protocol B: Standard PIPES Buffer Preparation (The Good's Buffer)

Application: Main buffering agent for pH 6.1 – 7.5.

Reagents:

-

PIPES (Free Acid) or PIPES-Disodium Salt

-

KOH (Potassium Hydroxide) - Preferred over NaOH for PIPES to prevent sodium-specific precipitation in some proteins.

Methodology (for 1.0 M Stock, pH 6.8):

-

Weigh appropriate amount of PIPES free acid (MW: 302.37 g/mol ).

-

Add water to 70% of final volume.

-

Solubilization: Add solid KOH pellets or 10 M KOH solution. PIPES free acid will not dissolve until the pH approaches 6.0.

-

Fine Tuning: Once dissolved, carefully adjust pH to 6.8 at room temperature.

-

Note: The pKa of PIPES changes with temperature (

). If crystallizing at 4°C, prepare the buffer at pH 6.85-6.90 at room temperature to compensate.

-

Application Workflows & Decision Logic

The following diagram illustrates when to employ 1,4-Piperazinediacetic acid (PDA) versus the standard PIPES buffer.

Caption: Decision tree for selecting between PIPES buffer (for general pH control) and 1,4-Piperazinediacetic acid (for metal management).

Case Study: Optimization of Tubulin & Metalloproteins

Tubulin (The Classic PIPES Case)

While PIPES buffer is the gold standard for tubulin polymerization and crystallization due to its large ionic radius preventing interference with the nucleotide binding site, 1,4-Piperazinediacetic acid has shown utility in modification experiments .

-

Experiment: When tubulin crystals exhibit poor diffraction due to trace copper or zinc contamination (common in older purification lines), adding 2 mM 1,4-Piperazinediacetic acid to the mother liquor can chelate the trace contaminants without destabilizing the Mg²⁺ required for tubulin integrity (which EDTA might strip).

Lanthanide Derivatization (The PDA Advance)

For de novo structure determination:

-

Grow crystals in standard condition (e.g., PEG 3350, pH 7.0).

-

Prepare Soak: 10 mM 1,4-Piperazinediacetic acid + 10 mM Europium(III) Chloride.

-

Mechanism: PDA complexes the Europium, increasing its solubility and preventing precipitation of Eu(OH)₃ at neutral pH. The neutral/zwitterionic Eu-PDA complex diffuses into solvent channels.

-

Result: High-occupancy heavy atom sites for SAD phasing.

Data Summary: Buffer vs. Chelator

| Property | PIPES (Sulfonic) | 1,4-Piperazinediacetic Acid |

| CAS Number | 5625-37-6 | 3953-34-2 |

| Metal Binding Constant (Log K) | Negligible (Mg²⁺ < 1.[1]0) | Moderate (Cu²⁺ ~16.0, Zn²⁺ ~13.0) |

| Solubility (Free Acid) | Insoluble | Insoluble |

| Recommended Conc. | 50 – 100 mM (Buffer) | 1 – 10 mM (Additive) |

| Temperature Effect | High | Moderate |

Troubleshooting & Quality Control

-

Issue: Precipitation upon addition of PDA.

-

Cause: The pH of the stock solution was not adjusted to neutral, causing localized pH shock, or the presence of Calcium in the mother liquor (Ca-PDA complexes are insoluble).

-

Solution: Ensure PDA stock is pH 7.0. Avoid using PDA with >50 mM CaCl₂.

-

-

Issue: Crystals dissolve.

-

Cause: PDA stripped an essential structural metal (e.g., Zn finger).

-

Solution: Titrate PDA concentration down to 0.5 mM or switch to PIPES (sulfonic) which is non-coordinating.

-

-

Issue: "Salty" Crystals.

-

Cause: High concentration of NaOH/KOH used to dissolve the acid forms.

-

Solution: Use the minimum base required for dissolution.

-

References

-

Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. Link(Foundational text for PIPES buffer properties)

-

Irving, H. M. N. H., & Pettit, L. D. (1963).[2] The stability of metal complexes of 1,4-piperazinediacetic acid. Journal of the Chemical Society, 3051-3056. Link(Definitive source for PDA metal binding constants)

-

McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F, 70(1), 2-20. Link(General crystallization protocols)

-

Cheng, L., et al. (2010).[3] Three-dimensional hybrid organic–inorganic frameworks based on lanthanide(III) sulfate layers and organic pillars of 1,4-piperazinediacetic acid.[3] Journal of Molecular Structure, 979(1-3), 214-220.[3] Link(Evidence of PDA-Lanthanide interactions relevant to phasing)

-

Sigma-Aldrich. (n.d.). Biological Buffers Reference Center. Link(pKa and preparation data)

High-Performance Quantification of 1,4-Piperazinediacetic Acid

Application Note & Protocol Guide | Version 2.1

Abstract & Technical Context

1,4-Piperazinediacetic acid (1,4-PDA, CAS 5430-78-4) is a zwitterionic piperazine derivative characterized by high polarity and the absence of a strong chromophore. It frequently appears as a degradation product in amine-based carbon capture solvents (scrubbing) or as a process impurity in the synthesis of piperazine-based pharmaceuticals (e.g., Cetirizine, Piperazine Adipate).

The Analytical Challenge: Standard Reversed-Phase HPLC (RP-HPLC) fails for 1,4-PDA due to:

-

Poor Retention: The molecule elutes in the void volume (

) on C18 columns due to its hydrophilic, zwitterionic nature. -

Detection Difficulty: Lacking a conjugated

-system, it exhibits negligible UV absorption above 220 nm, making standard UV-Vis detection prone to baseline noise and interference.

This guide details three distinct, validated methodologies to overcome these hurdles, selected based on sensitivity requirements and available instrumentation.

Method Selection Decision Tree

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs and lab infrastructure.

Method 1: HILIC-MS/MS (Gold Standard for Trace Analysis)

Context: Best for pharmacokinetic studies or trace impurity profiling where sensitivity is paramount. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by creating a water-rich layer on the stationary phase surface.

Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Zwitterionic phases interact electrostatically with the charged ammonium and carboxylate groups of 1,4-PDA, ensuring retention. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Provides ionic strength to control electrostatic interactions; acidic pH ensures protonation of nitrogen for MS sensitivity. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content induces the HILIC partition mechanism. |

| Flow Rate | 0.4 mL/min | Optimized for electrospray ionization (ESI) desolvation efficiency. |

| Injection Vol | 2 - 5 µL | Low volume prevents solvent mismatch effects (peak distortion). |

Mass Spectrometry Settings (ESI+)

-

Ionization: Electrospray Positive (ESI+)

-

Precursor Ion: m/z 203.1

-

MRM Transitions:

-

Quantifier: 203.1

145.1 (Loss of -

Qualifier: 203.1

102.1 (Ring fragmentation)

-

Sample Preparation Protocol

-

Dissolution: Dissolve sample in 100% water (stock solution).

-

Dilution: Dilute working standards with 80:20 Acetonitrile:Water .

-

Critical Step: The sample solvent must match the initial mobile phase conditions (high organic). Injecting a 100% aqueous sample into a HILIC column will cause "solvent washout," resulting in poor peak shape and unretained analytes.

-

Method 2: Ion Chromatography (Robust Process Control)

Context: Ideal for quantifying 1,4-PDA in amine scrubbing solutions or bulk degradation studies. This method leverages the dicarboxylic acid nature of the molecule.

Instrumental Setup

| Parameter | Specification |

| System | High-Pressure Ion Chromatography (HPIC) |

| Column | Anion Exchange (e.g., Dionex IonPac AS11-HC, 4mm) |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS) |

| Detection | Suppressed Conductivity |

| Eluent Source | KOH (generated electrolytically or manually prepared) |

Gradient Program

Note: 1,4-PDA is a divalent anion at high pH.

| Time (min) | KOH Conc. (mM) | Action |

| 0.0 | 1.0 | Equilibrate / Elute weak acids |

| 5.0 | 1.0 | Isocratic hold |

| 5.1 | 1.0 | Ramp to elute 1,4-PDA |

| 15.0 | 30.0 | Hold |

| 15.1 | 60.0 | Column Wash |

| 20.0 | 1.0 | Re-equilibration |

Technical Insight: Conductivity detection is universal for charged species. The suppressor removes the high background conductivity of the KOH eluent (converting it to water), allowing the 1,4-PDA (which remains conductive as the free acid form in the detector cell) to be detected with high signal-to-noise ratio.

Method 3: Ion-Pairing RP-HPLC (Accessible QC)

Context: For laboratories limited to standard HPLC-UV equipment. This method modifies the stationary phase surface to retain polar analytes.

Chromatographic Conditions

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Octanesulfonic Acid (Ion Pairing Agent) + 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Mode: Isocratic (95% A / 5% B).

-

Detection:

-

Preferred: Charged Aerosol Detector (CAD) or ELSD (Universal, mass-dependent).

-

Alternative: UV at 210 nm (Low sensitivity, requires high purity solvents).

-

Mechanism of Action

The hydrophobic tail of the Octanesulfonic acid binds to the C18 stationary phase, while the negatively charged sulfonate head projects into the mobile phase. The positively charged amine centers of 1,4-PDA interact with these sulfonate groups, simulating a "pseudo-ion-exchange" mechanism that provides retention.

Figure 2: Schematic of the Ion-Pairing mechanism allowing retention of polar 1,4-PDA on a hydrophobic C18 column.

Validation Parameters (Summary)

To ensure regulatory compliance (ICH Q2(R1)), the selected method must meet the following criteria:

| Parameter | Acceptance Criteria (Trace) | Acceptance Criteria (Bulk) |

| Linearity ( | ||

| Recovery | 80 - 120% | 95 - 105% |

| Precision (RSD) | ||

| LOD (Limit of Detection) | ~0.05 µg/mL (HILIC-MS) | ~1.0 µg/mL (IC) |

Troubleshooting & Causality

-

Peak Tailing (HILIC):

-

Cause: Secondary interactions between the amine groups and residual silanols on the silica surface.

-

Fix: Increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols.

-

-

Baseline Drift (Ion-Pairing UV):

-

Cause: Impurities in the Ion-Pairing reagent absorbing at 210 nm.

-

Fix: Use "HPLC Grade" ion-pairing reagents only. Switch to CAD detection if drift persists.

-

-

Retention Time Shift (IC):

-

Cause: Carbonate contamination in the KOH eluent (CO2 absorption from air).

-

Fix: Use an electrolytic eluent generator (RFIC) rather than manually prepared mobile phases.

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2012).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link

-

Rochelle, G. T., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates.[2] Environmental Science & Technology. Link

-

Dejaegher, B., & Vander Heyden, Y. (2010).[3] HILIC methods in pharmaceutical analysis.[1][3][4][5] Journal of Separation Science. Link

-

Thermo Fisher Scientific. Determination of Inorganic Cations and Anions by Ion Chromatography. Application Note 1092. Link

-

Saw, Y. L., et al. (2023).[6] Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.[6][7] Journal of Separation Science. Link

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) HILIC methods in pharmaceutical analysis LC / Pharmaceutical application / Polymer- based stationary phases / Silica-based stationary phases [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. Chromatographic Study of Azintamide in Bulk Powder and in Pharmaceutical Formulation in the Presence of Its Degradation Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Advanced Chromatographic Strategies for Piperazine Analysis: From Bulk API to Trace Bioanalysis

Executive Summary & The "Piperazine Problem"

Piperazine (

-

Extreme Polarity: With two secondary amine groups and a small carbon skeleton, piperazine is highly hydrophilic (LogP < 0). It elutes near the void volume (

) on standard C18 columns, leading to poor reproducibility and ion suppression in MS. -

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering it virtually invisible to UV detection above 205 nm. -

Basic Reactivity: The high

values (~9.8 and 5.6) cause severe peak tailing due to interaction with residual silanols on silica-based columns.

This guide provides two distinct, field-validated workflows to solve these issues: a Derivatization-HPLC-UV method for bulk/formulation analysis and a HILIC-MS/MS method for trace bioanalysis.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your analytical needs.

Figure 1: Decision matrix for selecting the optimal piperazine analytical workflow based on sample type and sensitivity requirements.

Method A: HPLC-UV with Dansyl Derivatization

Best for: Quality Control (QC), Dissolution Studies, Formulation Analysis.

The Mechanism (Causality)

Since piperazine is UV-inactive, we must chemically tag it. Dansyl Chloride (DNS-Cl) is the reagent of choice.[1]

-

Reaction: DNS-Cl reacts with the secondary amines of piperazine under basic conditions to form Bis-Dansyl-Piperazine .

-

Result: The derivative is highly lipophilic (retained on C18) and possesses a strong UV/Fluorescence chromophore (excitation ~335 nm).

-

Critical Control: The reaction must be driven to completion (bis-substitution) to avoid a mixture of mono- and bis-derivatives, which would split peaks.

Protocol Steps

Reagents:

-

Dansyl Chloride solution (5 mg/mL in Acetone).

-

0.1 M Sodium Carbonate (

), pH 11.0. -

Internal Standard (IS): 1-Benzylpiperazine (optional but recommended).

Workflow:

-

Preparation: Mix 1.0 mL of Sample Solution + 1.0 mL of Carbonate Buffer + 1.0 mL of Dansyl Chloride Solution.

-

Incubation: Vortex and heat at 55°C for 20 minutes (or sonicate for 30 mins). Why: Heat ensures the sterically hindered second amine reacts completely.

-

Quenching: Add 0.5 mL of Proline or Diethylamine solution. Why: Scavenges excess DNS-Cl to prevent interfering peaks.

-

Extraction: Add 2 mL of Ethyl Acetate or Chloroform, vortex for 1 min, and centrifuge.

-

Reconstitution: Evaporate the organic layer to dryness and reconstitute in Mobile Phase.

HPLC Conditions

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (General) or 335 nm (Specific); FLD (Ex 330nm / Em 500nm) |

| Retention | Bis-Dansyl-Piperazine elutes ~6–8 mins (highly retained compared to native) |

Method B: HILIC-MS/MS for Bioanalysis

Best for: Pharmacokinetics (PK), Forensic Toxicology (BZP detection).

The Mechanism (Causality)

Reverse Phase (C18) fails for native piperazine because water-rich mobile phases required for retention cause "dewetting" (phase collapse). HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase and a high-organic mobile phase.[2]

-

Retention: Partitioning of the analyte into a water-enriched layer on the silica surface.

-

MS Sensitivity: The high organic content (Acetonitrile) enhances desolvation efficiency in the ESI source, boosting sensitivity by 5-10x compared to aqueous RP methods.

LC-MS/MS Protocol

Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:4 ratio) is preferred over SPE to maintain the polar environment required for HILIC injection.

Chromatographic Conditions:

| Parameter | Setting |

| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Bare Silica (e.g., Waters Atlantis HILIC Silica) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 90% B to 50% B over 5 mins. Note: HILIC runs start high organic and go lower. |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2–5 µL (Must be in high % ACN diluent to prevent peak distortion) |

Mass Spectrometry (ESI+) Parameters:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Piperazine | 87.1 | 44.1 | 20 |

| BZP (Benzylpiperazine) | 177.1 | 91.1 | 25 |

| TFMPP | 231.1 | 172.1 | 22 |

Troubleshooting & Optimization

Peak Tailing (The Silanol Effect)

-

Symptom: Asymmetrical peaks with long tails.

-

Cause: Protonated piperazine amines interacting with acidic silanols on the silica backbone.

-

Solution 1 (HILIC): Ensure buffer concentration is at least 10 mM. Ammonium Formate competes for silanol sites.

-

Solution 2 (RP): If using C18 (not recommended for native), use a "High pH" resistant column (e.g., Waters XBridge) and run at pH 10. At pH 10, piperazine is uncharged (neutral), improving peak shape.

Carryover

-

Symptom: Ghost peaks in blank injections.

-

Cause: Piperazine "sticks" to stainless steel and injector ports.

-

Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The acid ensures the amine is fully protonated and soluble, while the organic washes it away.

References

-

Validation of Piperazine in Pharmaceuticals: ResearchGate.[3] Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.[3]

-

Derivatization Chemistry: Journal of Liquid Chromatography. Normal-Phase HPLC Method with Dansylation for the Assay of Piperazine Citrate.[4][5]

-

HILIC vs. RP Comparison: Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[6]

-

LC-MS/MS in Plasma: PubMed. Quantification of piperazine phosphate in human plasma by HPLC-ESI-MS/MS employing precolumn derivatization.[1][7]

-

Forensic Analysis (BZP): UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

- 1. qascf.com [qascf.com]

- 2. halocolumns.com [halocolumns.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary: The "Privileged" CNS Scaffold

Application Note: Strategic Utilization of the Piperazine Scaffold in CNS Drug Discovery

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in marketed drugs (e.g., Aripiprazole , Olanzapine , Buspirone ) is not coincidental but stems from a unique convergence of physicochemical properties:

-

Conformational Rigidity: The chair conformation of the piperazine ring directs substituents into defined vectors, reducing the entropic penalty upon binding to G-Protein Coupled Receptors (GPCRs).

-

Tunable Basicity: With two nitrogen atoms (

, -

Lipophilicity/Solubility Balance: The polar nitrogen atoms offset the lipophilicity of attached aryl groups, maintaining a LogD

(2.0–4.0) optimal for Blood-Brain Barrier (BBB) penetration.[1]

This guide details the strategic application of piperazine in lead optimization, providing validated protocols for synthesis and BBB permeability assessment.

Mechanistic Insight: Pharmacophore & Receptor Interaction

The success of piperazine-based ligands often relies on a "Linker-Core-Head" architecture. The piperazine acts as the rigid linker or core that positions an aryl "head" group into a hydrophobic pocket while the protonated nitrogen anchors the molecule via electrostatic interactions.

Diagram 1: Piperazine Pharmacophore Logic (Aripiprazole Model)

Caption: Structural logic of piperazine CNS ligands. The protonated nitrogen (N4) forms a critical salt bridge, while the N1-aryl moiety engages in hydrophobic interactions.

Synthetic Application Note: N-Arylation Strategies

While classical

Protocol 1: Buchwald-Hartwig Amination of N-Boc-Piperazine[2]

Objective: Synthesize tert-butyl 4-(aryl)piperazine-1-carboxylate (Intermediate for CNS ligands).

Reagents & Equipment:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Amine: N-Boc-piperazine (1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP (racemic) or XPhos (for hindered substrates) (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) - Critical: Must be dry/fresh. -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen for 15 mins.

-

Loading: Charge the flask with the Aryl Bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol),

(1.5 mmol),-

Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins can enhance activity.

-

-